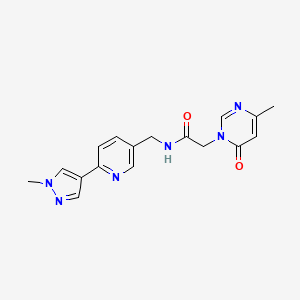
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features several key structural components:
- Pyrazole Ring : A five-membered ring that contributes to biological activity.
- Pyridine Ring : Known for its role in various biological interactions.
- Pyrimidine Derivative : Enhances the compound's pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Preparation of the pyrazole and pyridine intermediates.
- Coupling reactions to form the desired acetamide structure.
- Purification processes such as chromatography to obtain high purity yields.
Antiproliferative Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related pyrazole derivative showed IC50 values between 0.076 and 0.12 μM against human cancer cell lines such as SGC-7901 and A549 . This suggests that this compound may possess comparable activity.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Tubulin Polymerization : Similar to combretastatin A4 (CA4), which disrupts microtubule dynamics, leading to apoptosis in cancer cells .
- Targeting Specific Enzymes or Receptors : The presence of the pyridine and pyrazole moieties suggests potential interactions with various biological targets, influencing signaling pathways critical for cell proliferation.
Study 1: Anticancer Properties
A comparative study evaluated several pyrazole derivatives for their anticancer properties. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating a strong potential for further development .
Study 2: Structural Activity Relationship (SAR)
Research on SAR indicated that modifications on the pyrazole ring influenced biological activity. Compounds with specific substituents at the N-position showed enhanced antiproliferative effects, suggesting that structural optimization could lead to more effective derivatives .
Data Table: Summary of Biological Activities
| Compound Name | IC50 (μM) | Target Cell Lines | Mechanism |
|---|---|---|---|
| N-(pyrazole derivative) | 0.076 - 0.12 | SGC-7901, A549 | Tubulin polymerization inhibition |
| CA4 | 0.016 - 0.035 | Multiple cancer lines | Microtubule disruption |
属性
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-5-17(25)23(11-20-12)10-16(24)19-7-13-3-4-15(18-6-13)14-8-21-22(2)9-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWQALJETIZCNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














